(E)-2,6-Dimethylocta-5,7-dien-4-one
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Overview
Description
(E)-2,6-Dimethylocta-5,7-dien-4-one is a natural product found in Tagetes minuta, Swertia japonica, and other organisms with data available.
Scientific Research Applications
Absolute Configuration Determination
The absolute configuration of naturally occurring ocimenes, including compounds like (-)-(3S,5Z)-2,6-dimethylocta-5,7-dien-2,3-diol, has been investigated. Vibrational circular dichroism (VCD) studies and nuclear magnetic resonance (NMR) measurements have played a crucial role in this research, enhancing understanding of these compounds' structural characteristics (Julio et al., 2017).
Copolymer Synthesis and Analysis
(E)-2,6-Dimethylocta-5,7-dien-4-one derivatives have been utilized in the synthesis of metallocene copolymers of ethylene and 5,7-dimethylocta-1,6-diene. These studies have established the relationship between copolymer structure and mechanical properties, significantly impacting material science (Cerrada et al., 2004).
Polymer Modification and Functionalization
Research has been conducted on the functionalization of polyolefins, such as grafting of phenol groups on olefin/5,7-dimethylocta-1,6-diene copolymers, leading to materials with enhanced thermal-oxidative stability. This field explores the modification of polymer properties through chemical reactions, creating materials with specific characteristics for various applications (Dolatkhani et al., 2003).
Crosslinking in Polymer Synthesis
Crosslinking studies in metallocene ethylene-co-5,7-dimethylocta-1,6-diene copolymers initiated by electron-beam irradiation have been performed. These investigations aim to understand the impact of crosslinking on the mechanical and crystalline properties of the resulting polymer materials (Cerrada et al., 2009).
Phytochemical Research
Phytochemical research has isolated and identified various derivatives of this compound from natural sources, such as Hypericum maculatum. This research contributes to understanding the diversity of natural compounds and their potential uses in various fields, including medicinal chemistry (Nedialkov et al., 2015).
Properties
CAS No. |
6752-80-3 |
---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(5E)-2,6-dimethylocta-5,7-dien-4-one |
InChI |
InChI=1S/C10H16O/c1-5-9(4)7-10(11)6-8(2)3/h5,7-8H,1,6H2,2-4H3/b9-7+ |
InChI Key |
RJXKHBTYHGBOKV-VQHVLOKHSA-N |
Isomeric SMILES |
CC(C)CC(=O)/C=C(\C)/C=C |
SMILES |
CC(C)CC(=O)C=C(C)C=C |
Canonical SMILES |
CC(C)CC(=O)C=C(C)C=C |
6752-80-3 23985-25-3 |
|
Synonyms |
(E)-2,6-dimethyl-5,7-octadien-4-one 2,6-dimethyl-5,7-octadien-4-one tagetone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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